4-Bromo-L-phenylalanine

Descripción general

Descripción

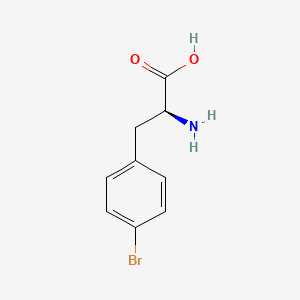

4-Bromo-L-phenylalanine is an organic compound and a derivative of the amino acid L-phenylalanine. It is characterized by the substitution of a bromine atom at the 4th position of the phenyl ring. This compound is often used in various scientific research applications due to its unique properties and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 4-Bromo-L-phenylalanine can be synthesized through several methods. One common method involves the bromination of L-phenylalanine using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid. The reaction typically proceeds under mild conditions, ensuring the selective bromination at the para position of the phenyl ring.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve more scalable and efficient processes. For instance, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, protecting groups such as Boc (tert-butyloxycarbonyl) can be used to protect the amino group during the bromination process, followed by deprotection to obtain the final product .

Análisis De Reacciones Químicas

Nucleophilic Halogen Exchange in Radiohalogenation

4-Bromo-L-phenylalanine serves as a precursor for radiohalogenated compounds, particularly in the synthesis of α-emitting radiopharmaceuticals like astatine-211 (²¹¹At) derivatives.

Key Reaction:

\text{4 Br L Phe}+\,^{211}\text{At}^-\xrightarrow{\text{CuSO}_4,\,140^\circ \text{C}}\text{4 }^{211}\text{At L Phe}+\text{Br}^-Research Findings:

- Mechanism: Copper(I)-catalyzed nucleophilic halogen exchange replaces bromine with astatine under high-temperature conditions .

- Challenges: Residual brominated byproducts persist, necessitating purification steps to achieve radiochemical purity >99% .

- Comparison with Modern Methods:

Thermal Stability and Decomposition

The bromine substituent influences thermal stability, with decomposition occurring under extreme conditions.

Decomposition Pathway:

Data from Safety Studies :

- Melting Point: 265°C (with decomposition).

- Hazardous Byproducts: Hydrogen bromide (HBr), carbon oxides, nitrogen oxides.

- Handling Recommendations: Avoid high temperatures and oxidizing agents to prevent explosive decomposition .

Example Protocol :

- Solid-Phase Peptide Synthesis: Incorporate Fmoc-4-Br-L-Phe into peptide chains.

- Post-Synthetic Modification:

- Suzuki Coupling: Replace Br with aryl/heteroaryl groups using palladium catalysts.

- Click Chemistry: Azide-alkyne cycloaddition for bioconjugation.

Case Study:

- Drug Development: Brominated peptides show enhanced binding to biological targets (e.g., LAT1 transporters) .

- Yield and Selectivity: Alkylation reactions with 4-bromobenzyl bromide achieve 95% yield and 95% enantiomeric excess (ee) .

Comparative Reactivity in Halogenated Phenylalanines

The para-bromo group exhibits distinct reactivity compared to other halogenated analogs:

| Property | 4-Br-L-Phe | 4-I-L-Phe | 4-Cl-L-Phe |

|---|---|---|---|

| Electrophilic Reactivity | Moderate | High | Low |

| Bond Dissociation Energy | 285 kJ/mol | 240 kJ/mol | 320 kJ/mol |

| Suzuki Coupling Rate | Fast | Very Fast | Slow |

Aplicaciones Científicas De Investigación

Medicinal Chemistry and Drug Development

1.1 Boron Neutron Capture Therapy (BNCT)

One of the primary applications of 4-bromo-L-phenylalanine is in boron neutron capture therapy, where it serves as a carrier for boron-10 isotopes. This therapy is a targeted treatment for certain types of cancers, particularly brain tumors. The compound is utilized to enhance the delivery of boron to tumor cells, facilitating selective destruction of cancerous tissues when exposed to neutron radiation. Studies have shown that the incorporation of this compound into therapeutic protocols can improve tumor targeting and reduce damage to surrounding healthy tissues .

1.2 Structure-Activity Relationship Studies

Research has explored the structure-activity relationships (SAR) of phenylalanine analogs, including this compound, to identify compounds with enhanced selectivity and efficacy against specific targets like LAT1 (L-type amino acid transporter 1). These studies indicate that modifications to the phenylalanine structure can significantly influence its transport properties and therapeutic potential .

Biochemical Research

2.1 Non-Ribosomal Peptide Synthesis

This compound has been used in studies focusing on non-ribosomal peptide synthetases (NRPS). In these investigations, the compound serves as a substrate for synthesizing novel peptides with potential therapeutic applications. The flexibility of NRPS in incorporating various amino acids allows for the design of peptides with tailored biological activities .

2.2 Enzyme Inhibition Studies

The compound has also been studied for its role in enzyme inhibition. For example, it has been evaluated as a potential inhibitor for protein arginine methyltransferase 5 (PRMT5), which is implicated in various cancers. The structure of this compound allows it to compete effectively with natural substrates, thereby providing insights into developing new cancer therapies .

Boron Concentration Studies

A recent study investigated the impact of L-phenylalanine and L-tyrosine pre-treatment on boron concentration in cancer cells exposed to this compound. The results demonstrated that pre-treatment significantly increased boron uptake in both A549 and V79-4 cell lines, suggesting that amino acid pre-loading can enhance the efficacy of BNCT .

| Cell Line | Control Boron Concentration (ag) | BPA Exposure Boron Concentration (ag) | BPA + L-Tyrosine Preloading Boron Concentration (ag) |

|---|---|---|---|

| A549 | 447 | 719 | 619 |

| V79-4 | 205 | 165 | 179 |

Pharmacokinetics and Biodistribution

In vivo studies have assessed the biodistribution of phenylalanine analogs including this compound in tumor models. These studies showed that modifications to the phenylalanine structure can lead to enhanced tumor accumulation, thereby improving the therapeutic index of compounds designed for targeted delivery in cancer treatment .

Mecanismo De Acción

The mechanism by which 4-Bromo-L-phenylalanine exerts its effects is primarily through its incorporation into peptides and proteins. The bromine atom can participate in various interactions, such as halogen bonding, which can influence the structure and function of the protein. Additionally, the compound can act as a substrate for enzymes, allowing the study of enzyme specificity and activity .

Comparación Con Compuestos Similares

4-Iodo-L-phenylalanine: Similar in structure but with an iodine atom instead of bromine.

4-Chloro-L-phenylalanine: Contains a chlorine atom at the 4th position.

4-Nitro-L-phenylalanine: Substituted with a nitro group at the 4th position.

Uniqueness: 4-Bromo-L-phenylalanine is unique due to the specific reactivity of the bromine atom, which allows for selective transformations and interactions. Its use in cross-coupling reactions and as a probe in biological studies highlights its versatility compared to other halogenated phenylalanine derivatives .

Actividad Biológica

4-Bromo-L-phenylalanine (4-Br-Phe) is a halogenated analog of the amino acid phenylalanine, which has garnered attention for its potential biological activities and applications in medicinal chemistry. This compound is primarily studied for its interaction with various amino acid transport systems, particularly LAT1 (L-type amino acid transporter 1), and its implications in drug delivery and cancer therapy. This article reviews the biological activity of this compound, focusing on its transport mechanisms, structure-activity relationships, and potential therapeutic applications.

Structure-Activity Relationship (SAR)

The biological activity of 4-Br-Phe is significantly influenced by its structural characteristics. Research indicates that halogenation at the para position of the phenyl ring enhances the compound's affinity for LAT1. This selectivity is crucial for designing targeted therapies that exploit LAT1's role in transporting amino acids across the blood-brain barrier (BBB) and into cancer cells.

Table 1: Structure-Activity Characteristics of Phenylalanine Analogs

| Compound | LAT1 Affinity (Ki) | LAT2 Affinity (Ki) | Selectivity Ratio (LAT1/LAT2) |

|---|---|---|---|

| L-Phenylalanine | 50 µM | 200 µM | 4 |

| 4-Bromo-L-Phe | 20 µM | 150 µM | 7.5 |

| 2-Iodo-L-Phe | 15 µM | 180 µM | 12 |

| α-Methyl-L-Phe | 60 µM | >300 µM | N/A |

Note: Ki values indicate the concentration required to inhibit transport by half.

Transport Mechanisms

This compound is predominantly transported via system L, which is responsible for the uptake of large neutral amino acids in various tissues, including glioblastoma cells. Studies have shown that approximately 74.5% to 81.1% of total uptake of this compound occurs through LAT1, highlighting its potential as a therapeutic agent in targeting tumors that overexpress this transporter .

Inhibition Studies

Inhibition studies reveal that compounds like BPA (boronophenylalanine) significantly reduce the uptake of 4-Br-Phe, indicating competitive inhibition at the transporter level. This suggests that modifying the structure of phenylalanine analogs can lead to enhanced selectivity and efficacy in targeting specific tissues or conditions .

Case Studies and Research Findings

Recent studies have documented the effects of this compound in various biological contexts:

- Cancer Therapy : In glioblastoma models, the use of radiolabeled forms of 4-Br-Phe has been investigated for their potential in boron neutron capture therapy (BNCT). The preferential uptake by LAT1 enhances therapeutic efficacy while minimizing damage to surrounding healthy tissues .

- Neurotransmitter Regulation : Research indicates that halogenated phenylalanines can influence neurotransmitter levels by modulating amino acid transport across neuronal membranes. This could have implications for disorders characterized by altered neurotransmitter dynamics .

- Drug Delivery Systems : The ability of 4-Br-Phe to selectively target LAT1 has led to its exploration as a vehicle for delivering chemotherapeutic agents directly to tumor sites, improving treatment outcomes while reducing systemic toxicity .

Propiedades

IUPAC Name |

(2S)-2-amino-3-(4-bromophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEMUHKUIQHFMTH-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24250-84-8 | |

| Record name | 4-Bromo-L-phenylalanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is 4-bromo-L-phenylalanine used in structural biology studies, as seen in the calcitonin receptor research?

A1: Halogens like bromine are heavier atoms that diffract X-rays more strongly than lighter atoms. This property makes this compound, when incorporated into proteins, a useful tool in X-ray crystallography. [] The presence of bromine in the salmon calcitonin analog helps determine the structure of the complex with the calcitonin receptor ectodomain. [] This structural information is crucial for understanding the receptor's interactions with its ligands.

Q2: How does the presence of this compound as a contaminant affect protein engineering using 4-iodo-L-phenylalanine?

A2: The research highlights that even a small contamination (3%) of this compound in a 4-iodo-L-phenylalanine sample can lead to significant incorporation (21%) of the former into the target protein during cell-free protein synthesis. [] This undesired incorporation can interfere with downstream applications that rely on the unique properties of 4-iodo-L-phenylalanine, such as chemoselective modifications. Purification of the 4-iodo-L-phenylalanine building block is therefore crucial for successful and controlled protein engineering. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.